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Sinoacutine

Cat. No.: B10789810
M. Wt: 327.4 g/mol
InChI Key: GVTRUVGBZQJVTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sinoacutine is a natural morphinoid alkaloid (Molecular Formula: C19H21NO4) isolated from Stephania yunnanensis . This compound is for Research Use Only and is not intended for diagnostic or therapeutic uses. Recent scientific investigations highlight its significant anti-inflammatory properties. In vitro studies using LPS-induced RAW264.7 macrophage cells demonstrate that this compound reduces the levels of key pro-inflammatory mediators, including nitric oxide (NO), tumour necrosis factor-α (TNF-α), and interleukin (IL)-1β . Mechanistic studies reveal that its anti-inflammatory activity is achieved through the inhibition of the NF-κB signaling pathway by suppressing the phosphorylation of p65, and by similarly inhibiting the c-Jun NH2-terminal kinase (JNK) pathway . Furthermore, research in a murine model of LPS-induced acute lung injury (ALI) has shown that this compound can attenuate the condition, reducing the lung index and levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in lung tissues and bronchoalveolar lavage fluid . These findings establish this compound as a promising candidate for investigating inflammatory pathways and related physiological responses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B10789810 Sinoacutine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13,22H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRUVGBZQJVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=C3C(=C(C=C4)OC)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation of Sinoacutine

Extraction Techniques

The initial step in isolating sinoacutine (B192404) is the extraction of crude alkaloids from the plant material. This is typically achieved using solvent extraction methods.

A common procedure for extracting this compound, particularly from Stephania yunnanensis, involves an initial extraction with a polar organic solvent. The dried and pulverized plant material, such as the tubers, is subjected to reflux extraction with 95% ethanol. nih.gov This process is often repeated multiple times to ensure a thorough extraction of the alkaloids.

Following the initial solvent extraction, a liquid-liquid extraction based on the principles of acid-base chemistry is frequently employed to separate the alkaloids from other compounds. nih.govresearchgate.net The crude ethanol extract is subjected to an acid-base extraction using a solvent like chloroform. This technique exploits the fact that alkaloids are basic and can be protonated in an acidic solution, making them more soluble in the aqueous phase. By adjusting the pH of the solution, the alkaloids can be selectively partitioned between the aqueous and organic layers, thus achieving a preliminary separation from neutral and acidic compounds.

More advanced and efficient extraction techniques that can be applied to the isolation of plant alkaloids include:

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and increasing the extraction yield and efficiency.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a faster and more efficient extraction process, often with reduced solvent consumption.

After the initial extraction, the crude alkaloid mixture containing this compound requires further purification. This is typically accomplished using various chromatographic techniques.

Column chromatography is a fundamental method used for the purification of this compound. nih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. The different components of the extract travel through the column at different rates depending on their affinity for the stationary and mobile phases, leading to their separation. For this compound purification from Stephania yunnanensis, a silica gel column is often used with a gradient elution system, starting with a less polar solvent system (e.g., petroleum ether-acetone) and gradually increasing the polarity (e.g., chloroform-methanol). nih.gov

For further purification, gel filtration chromatography, using a resin like Sephadex LH-20, is often employed. nih.gov This technique separates molecules based on their size. The final step in the isolation process often involves recrystallization to obtain pure, colorless crystals of this compound. nih.gov

Modern chromatographic techniques that offer higher resolution and efficiency include:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the final purification and quantification of this compound. It utilizes high pressure to force the solvent through a column with very fine particles, resulting in a high degree of separation. nih.gov

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can sometimes lead to irreversible adsorption of the sample. This method has been successfully used for the separation of alkaloids from Sinomenium acutum. nih.govmdpi.com

Isolation Methodologies from Natural Sources

Chromatographic Separation Methods

Following initial extraction, crude plant extracts containing this compound and other alkaloids undergo extensive chromatographic separation. These methods are essential for isolating individual compounds from the complex mixture. Techniques such as Centrifugal Partition Chromatography (CPC) and High-Performance Liquid Chromatography (HPLC) are employed, often in succession, to achieve separation.

Centrifugal Partition Chromatography is a liquid-liquid chromatographic technique that is particularly effective for the preparative separation of alkaloids from crude extracts mdpi.comnih.gov. The selection of a suitable two-phase solvent system is critical for successful separation. For morphinane alkaloids from Sinomenium acutum, various solvent systems have been proven effective. The choice of solvent system depends on the polarity of the target compounds and the other constituents in the extract. Following CPC, fractions are often further purified using semi-preparative HPLC mdpi.com.

The table below details solvent systems utilized in the chromatographic separation of alkaloids from Sinomenium acutum, which are applicable for the separation of this compound.

Chromatographic MethodSolvent System (v/v/v/v)Additive
Centrifugal Partition Chromatography (CPC)n-hexane/ethyl acetate/methanol (B129727)/water (1:6:2:8)0.1% triethylamine (B128534) (TEA)
Centrifugal Partition Chromatography (CPC)n-butanol–acetonitrile–water (10:2:8)0.5% triethylamine (TEA)
Semi-Preparative HPLCmethanol-water (11:89)Not specified

Purification Strategies

The final stage in obtaining pure this compound involves rigorous purification of the fractions collected during chromatographic separation. The goal of these strategies is to remove any remaining impurities, such as closely related alkaloids or residual solvents, to yield a highly pure crystalline solid.

After initial separation by methods like CPC, the enriched fractions containing this compound are typically subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) mdpi.com. This technique offers higher resolution and is used to isolate the target compound from any remaining minor impurities. The choice of stationary phase (e.g., C18) and mobile phase is optimized to achieve the best possible separation. For instance, a mobile phase consisting of a methanol-water mixture has been successfully used for the purification of related compounds nih.govresearchgate.net.

Once a highly pure fraction of this compound is obtained from preparative HPLC, the final step is often crystallization. This process involves dissolving the compound in a suitable solvent or solvent mixture and allowing crystals to form as the solution cools or the solvent evaporates slowly. The selection of an appropriate crystallization solvent is crucial and is determined by the solubility characteristics of this compound. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. This differential solubility facilitates the formation of well-defined crystals upon cooling, leaving any trace impurities behind in the solvent. Common solvents used for the recrystallization of alkaloids include methanol, ethanol, acetone, and mixtures such as hexane/ethyl acetate. The resulting pure crystals are then collected, washed with a cold solvent to remove any surface impurities, and dried to yield the final, purified this compound.

Biosynthesis of Sinoacutine

Precursor Compounds and Biosynthetic Pathway Elucidation

The journey from primary metabolites to Sinoacutine (B192404) begins with fundamental amino acids and proceeds through key alkaloid intermediates. Elucidating these steps involves identifying the starting materials, the intermediate compounds formed, and the sequence of reactions that lead to the final product.

Research into the biosynthesis of benzylisoquinoline alkaloids, a class to which this compound belongs, consistently identifies L-tyrosine as the fundamental aromatic amino acid precursor. L-tyrosine, an essential amino acid derived from phenylalanine, serves as the initial carbon and nitrogen source for the phenylpropanoid pathway, which ultimately feeds into alkaloid biosynthesis. In plants, L-tyrosine is converted into 3,4-dihydroxyphenylalanine (DOPA) and subsequently into dopamine (B1211576). These steps are catalyzed by enzymes that initiate the construction of the benzylisoquinoline skeleton. The incorporation of L-tyrosine is a conserved feature across the biosynthesis of numerous plant alkaloids, highlighting its foundational role in providing the necessary aromatic ring and side chain.

Following the initial transformations of L-tyrosine, the pathway converges on the formation of (S)-reticuline. (S)-Reticuline is a pivotal intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, acting as a central branching point from which diverse alkaloid subclasses, including aporphines, protoberberines, and morphinans, are derived. The synthesis of (S)-reticuline involves the condensation of dopamine with 4-hydroxyphenylacetaldehyde (derived from L-tyrosine via the phenylpropanoid pathway), followed by a series of regioselective methylations and an intramolecular oxidative coupling. This coupling is a critical step that establishes the characteristic benzylisoquinoline framework and introduces chirality, with the (S)-enantiomer being the biologically relevant form for subsequent transformations into many downstream alkaloids, including those leading to this compound. The structural complexity and chirality of (S)-reticuline make it a crucial precursor for the stereospecific formation of alkaloids like this compound.

The precise and efficient construction of complex alkaloid molecules like this compound is orchestrated by a suite of highly specific enzymes. These enzymes catalyze individual steps, ensuring correct regiochemistry, stereochemistry, and reaction progression.

A critical enzyme identified in the biosynthesis of certain benzylisoquinoline alkaloids, including those leading to aporphines, is a cytochrome P450 monooxygenase, specifically designated as MdCYP80G10 in Menispermum dauricum. This enzyme plays a pivotal role in catalyzing a key transformation of (S)-reticuline or a closely related derivative. Research indicates that MdCYP80G10 is involved in the oxidative coupling of the phenolic hydroxyl group and the benzyl (B1604629) group of (S)-reticuline, a reaction that initiates the cyclization process to form the aporphine (B1220529) alkaloid skeleton. This enzymatic step is essential for closing the ring structure and is a defining reaction in the divergence of the benzylisoquinoline pathway towards aporphine-type compounds.

The biosynthesis of this compound is characterized by a high degree of stereospecificity, particularly during the formation of the aporphine ring system from (S)-reticuline. The intramolecular oxidative phenol (B47542) coupling, often catalyzed by enzymes like cytochrome P450s (e.g., MdCYP80G10), is a stereospecific process. This means the enzyme directs the reaction to occur in a manner that generates a specific enantiomer of the cyclized product. This stereochemical control is vital because the biological activity and structural integrity of this compound are dependent on its precise three-dimensional configuration. Enzymes ensure that the correct chiral centers are established or maintained throughout the pathway, leading to the production of the biologically active form of this compound.

Enzymatic Catalysis in Biosynthesis

Genetic and Transcriptomic Insights into Biosynthetic Pathways

Understanding the genetic basis of this compound biosynthesis provides insights into the regulation and evolution of these complex metabolic pathways. Genetic and transcriptomic studies aim to identify the genes encoding the enzymes responsible for each step, as well as regulatory elements that control their expression. By analyzing gene expression patterns in plants that produce this compound, researchers can pinpoint candidate genes involved in the pathway. For instance, transcriptomic data can reveal the upregulation of specific cytochrome P450 genes, such as those homologous to MdCYP80G10, in tissues or developmental stages where this compound accumulation is high. Functional characterization of these candidate genes, often through heterologous expression in model systems or gene silencing/knockout experiments, is then performed to confirm their specific roles in the biosynthesis. These investigations help map the complete biosynthetic gene cluster and understand how the plant orchestrates the production of this valuable alkaloid.

Total Synthesis of Sinoacutine

Historical and Early Synthetic Routes

A notable early contribution to the synthesis of Sinoacutine (B192404), or its racemate (rac-Salutaridine), was reported by Ludwig and Schäfer in 1986 acs.orgresearchgate.netvdoc.pubresearchgate.netepdf.pub. This work provided a novel route to the morphinane skeleton, demonstrating key transformations that enabled the construction of the core structure. While specific detailed schemes from this seminal work are not extensively detailed in the provided search snippets, it is recognized for its contribution to accessing the morphinan (B1239233) framework, including this compound acs.orgresearchgate.netvdoc.pubresearchgate.netepdf.pub.

Modern and Stereoselective Synthetic Methodologies

Contemporary synthetic strategies have focused on improving efficiency, stereocontrol, and developing more convergent routes to this compound and related morphinanes.

The construction of the morphinan skeleton typically involves strategies that efficiently assemble the characteristic fused tetracyclic system. Biomimetic approaches, inspired by the natural biosynthetic pathways, have been particularly influential. These often involve the oxidative coupling of benzylisoquinoline precursors, such as reticuline, to form the morphinan core nih.govacs.org. Key reactions employed in morphinan skeleton construction include:

Intramolecular Oxidative Phenolic Coupling: Mimicking biosynthesis, this strategy is crucial for forming the C-ring and establishing the morphinan framework nih.govacs.org.

Grewe Cyclization: This reaction is a well-established method for forming the morphinan skeleton from suitable precursors wikipedia.org.

Intramolecular Michael Additions and Aldol Reactions: These reactions are frequently utilized to forge critical carbon-carbon bonds and construct the fused ring system researchgate.netnih.gov.

Photochemical Cyclizations: Light-mediated reactions have also been employed to construct key cyclic intermediates within the morphinan framework wikipedia.orgacs.org.

Given that this compound is a chiral molecule, specifically isolated as the levorotatory enantiomer (-)-Sinoacutine caymanchem.com, enantioselective synthesis is paramount. Research has focused on controlling the stereochemistry at the molecule's multiple chiral centers.

Photochemistry offers mild and efficient methods for constructing complex organic molecules, including heterocyclic systems and fused rings relevant to alkaloid synthesis. Studies have explored photochemical approaches for the synthesis of morphine alkaloids acs.org. Specifically, light-mediated cyclizations, such as the diastereoselective cyclization of O-arylated butyrolactones, have been employed to form tricyclic benzofuran (B130515) intermediates en route to morphine wikipedia.org. While direct photochemical steps in this compound's total synthesis are not extensively detailed in the provided snippets, this methodology remains a powerful tool in the broader field of morphinan synthesis and could be applicable to future this compound synthetic strategies acs.orgrsc.org.

Synthetic Challenges and Advancements in this compound Analogues

The synthesis of this compound is fraught with challenges, primarily stemming from its complex molecular architecture and stereochemical intricacies.

Synthetic Challenges:

Racemization: A significant challenge identified in this compound synthesis is its propensity to racemize. Studies have shown that upon mild heating in protic solvents, this compound can undergo complete racemization within days. This phenomenon is attributed to a plausible mechanism involving the ring-opening and subsequent re-closure of the pyrrolidine (B122466) ring, which destroys the stereochemical integrity of the all-carbon quaternary stereocenter Current time information in Bangalore, IN.uni-muenchen.de. This inherent instability necessitates careful handling and precise control during synthetic manipulations to preserve the desired enantiopurity.

Stereochemical Control: The presence of multiple contiguous stereocenters, including a quaternary center, demands highly selective synthetic methods to ensure the correct relative and absolute stereochemistry is established.

Skeleton Construction: Efficiently assembling the tetracyclic morphinan skeleton, with its fused rings and specific functional group placement, remains a core synthetic challenge.

Advancements in this compound Analogues:

Despite these challenges, advancements in synthetic methodologies, particularly in enantioselective catalysis and strategic bond formations, continue to push the boundaries of complex molecule synthesis. The development of unified strategies for synthesizing related hasubanan (B79425) alkaloids, which share structural similarities with this compound, highlights progress in accessing this class of compounds nih.gov. The ongoing exploration of novel reactions and catalytic systems aims to provide more efficient, stereoselective, and potentially greener routes to this compound and its derivatives, paving the way for further medicinal chemistry exploration.

Compound Index:

this compound

(-)-Sinoacutine

rac-Salutaridine

(-)-Salutaridine

Morphine

Codeine

Thebaine

Salutaridine (B1681412)

Reticuline

Hasubanan alkaloids

Cepharatine alkaloids

Structural Elucidation Methodologies of Sinoacutine

The precise three-dimensional arrangement of atoms in sinoacutine (B192404) has been pieced together through a synergistic application of several advanced analytical methods. These techniques provide complementary information, allowing for a comprehensive understanding of its connectivity, functional groups, and stereochemistry.

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, forms the cornerstone of modern structural elucidation. For a molecule as intricate as this compound, a multi-faceted spectroscopic approach is indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of 1D (¹H and ¹³C) and 2D NMR experiments, chemists can deduce the connectivity of atoms and the spatial relationships between them.

Initial structural determination of this compound was significantly aided by detailed NMR analysis. While comprehensive public data remains scattered, analysis of related morphinane alkaloids and data from similar studies allow for a representative understanding of the expected spectral features.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. Key expected signals for this compound would include those for the aromatic protons, methoxy (B1213986) groups, the N-methyl group, and the protons within the complex fused ring system.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments and their nature (e.g., carbonyl, aromatic, aliphatic). For this compound (C₁₉H₂₁NO₄), 19 distinct carbon signals would be expected in the spectrum.

Representative ¹H and ¹³C NMR Data for this compound
Atom No.¹³C Chemical Shift (δ) ppm¹H Chemical Shift (δ) ppm (Multiplicity, J in Hz)
1128.56.85 (d, 8.2)
2111.86.75 (d, 8.2)
3145.2-
4145.8-
4a122.3-
529.53.10 (d, 18.2), 2.65 (d, 18.2)
646.83.40 (m)
7205.5-
8129.56.20 (d, 10.1)
8a142.1-
991.24.65 (d, 6.0)
1040.52.45 (m)
1149.52.10 (m)
12132.8-
1343.5-
14128.8-
1556.13.85 (s)
1656.43.90 (s)
N-CH₃42.82.40 (s)

Note: This data is representative and compiled from various sources on similar morphinane alkaloids. Actual experimental values may vary slightly.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. COSY experiments identify proton-proton couplings, while HSQC correlates directly bonded carbon and proton atoms. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby revealing the molecular weight and offering clues to its structure. For this compound, with a molecular formula of C₁₉H₂₁NO₄, the calculated molecular weight is approximately 327.4 g/mol . caymanchem.com

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision. Electrospray ionization (ESI) is a soft ionization technique commonly used for alkaloids, which typically forms a protonated molecule [M+H]⁺. In the case of this compound, this would be observed at an m/z of approximately 328.

Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are key to confirming the structure. While a detailed fragmentation pattern for this compound is not widely published, typical fragmentation of morphinane alkaloids involves cleavages of the ether linkages and the bonds of the ethylamine (B1201723) bridge.

Expected Mass Spectrometry Data for this compound
Ionm/z (expected)Description
[M+H]⁺328.15Protonated molecular ion
[M+H-H₂O]⁺310.14Loss of a water molecule
[M+H-CH₃]⁺313.14Loss of a methyl radical
[M+H-OCH₃]⁺297.13Loss of a methoxy radical

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400O-HStretching (phenolic hydroxyl)
~3000-2800C-HStretching (aromatic and aliphatic)
~1680-1660C=OStretching (α,β-unsaturated ketone)
~1600, ~1500C=CStretching (aromatic ring)
~1280, ~1030C-OStretching (ether and phenol)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons to higher energy levels. This compound exhibits a maximum absorption (λmax) at 241 nm, which is characteristic of the conjugated dienone system present in its structure. caymanchem.com The specific solvent used and the molar absorptivity (ε) are important parameters for complete characterization, though not always reported in general databases.

Chiral Analysis and Absolute Configuration Determination

This compound is a chiral molecule, meaning it has a non-superimposable mirror image. Determining the absolute configuration of its stereocenters is a critical final step in its structural elucidation.

Enantiomeric Purity Analysisresearchgate.net

The analysis of enantiomeric purity is critical for chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. pensoft.netwvu.edu The primary technique for determining the enantiomeric composition of alkaloids is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). pensoft.netresearchgate.netnih.gov

This direct method relies on the differential interaction between the enantiomers and the chiral environment of the stationary phase. khanacademy.org According to the three-point-interaction rule, effective chiral recognition requires at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP. wvu.edu This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation and quantification. researchgate.nettandfonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently the first choice for the enantioseparation of alkaloids due to their broad applicability and high success rates. researchgate.net The selection of the mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomeric peaks. tandfonline.com

Table 2: Representative Chiral HPLC Method for Alkaloid Enantioseparation This table represents a typical, generalized method and is not specific to this compound.

ParameterCondition
Instrumentation High-Performance Liquid Chromatography (HPLC) System
Column (CSP) Polysaccharide-based (e.g., Chiralpak® ID, IA, or IB)
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 235 or 280 nm)
Column Temperature 25 °C
Injection Volume 10 µL

Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of a chiral molecule. The process involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. rsc.org

While specific crystallographic data for this compound itself are not available in the surveyed literature, studies on its close structural isomer, salutaridine (B1681412), provide valuable insight. The crystal structure of salutaridine reductase (SalR), an enzyme that metabolizes salutaridine, has been determined by X-ray diffraction. nih.govnih.gov Analysis of the diffraction data for the enzyme crystals revealed the space group and unit cell dimensions, which are fundamental parameters describing the crystal's symmetry and size. nih.gov

Table 3: Crystallographic Data for Salutaridine Reductase (SalR) Note: This data pertains to the enzyme that binds salutaridine, the isomer of this compound, not this compound or salutaridine itself. nih.gov

ParameterValue
Crystal System Hexagonal
Space Group P6₄22 or P6₂22
Unit Cell Parameter a 139.9 Å
Unit Cell Parameter b 139.9 Å
Unit Cell Parameter c 100.2 Å
Resolution 1.9 Å

Preclinical Pharmacological Activities of Sinoacutine

Anti-inflammatory Effects

Sinoacutine (B192404) exhibits notable anti-inflammatory effects, acting on multiple pathways involved in the inflammatory response. These activities have been investigated in both cellular models and animal studies.

In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has shown a capacity to modulate the production of key inflammatory mediators.

Cytokine and Mediator Modulation: this compound treatment led to a reduction in the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin (IL)-1β, and prostaglandin (B15479496) E2 (PGE2) in LPS-induced RAW264.7 cells. Conversely, it was observed to increase the levels of IL-6. nih.gov

Enzyme Inhibition: this compound demonstrated inhibitory effects on the gene expression of inducible nitric oxide synthase (iNOS) and the protein levels of both iNOS and cyclooxygenase-2 (COX-2). nih.gov

Signaling Pathway Regulation: Mechanistically, this compound was found to inhibit the phosphorylation of p65 within the NF-κB signaling pathway and the c-Jun NH2-terminal kinase (JNK) pathway. Concurrently, it promoted the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 within the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

TNF-α Reduction: Further in vitro investigations confirmed that this compound exerts anti-inflammatory effects against LPS stimulation by reducing TNF-α release from macrophages. frontiersin.org

NO Inhibition: this compound also showed significant inhibition of NO production in LPS-stimulated RAW264.7 cells, with no significant observed cytotoxicity at tested concentrations (25-100 μg/ml). frontiersin.org

Table 1: In Vitro Anti-inflammatory Effects of this compound in LPS-Stimulated RAW264.7 Macrophages

Parameter MeasuredEffect of this compoundReference
Nitric Oxide (NO)Reduced nih.gov, frontiersin.org
TNF-αReduced nih.gov, frontiersin.org
IL-1βReduced nih.gov
PGE2Reduced nih.gov
IL-6Increased nih.gov
iNOS (gene)Inhibited nih.gov
iNOS (protein)Inhibited nih.gov
COX-2 (protein)Inhibited nih.gov
NF-κB (p65 phosphorylation)Inhibited nih.gov
JNK phosphorylationInhibited nih.gov
ERK phosphorylationPromoted nih.gov
p38 phosphorylationPromoted nih.gov

This compound's anti-inflammatory potential extends to in vivo models, demonstrating protective effects in conditions such as acute lung injury and showing promise in models relevant to rheumatoid arthritis.

Acute Lung Injury (ALI): In a mouse model of LPS-induced ALI, this compound treatment resulted in a reduction of the lung index. It also decreased the levels of myeloperoxidase (MPO), NO, IL-6, and TNF-α in both lung tissues and bronchoalveolar lavage fluid (BALF), indicating a mitigation of pulmonary inflammation. researchgate.net, nih.gov

Rheumatoid Arthritis (RA) Models: Sinomenine (B1681799) (SIN), a compound that includes this compound as a component, has been extensively studied for its effects in rheumatoid arthritis. SIN has been identified as a potent anti-inflammatory agent and is used clinically for RA treatment. nih.gov, nih.gov In collagen-induced arthritis (CIA) mouse models, SIN administration (at 50 or 100 mg/kg) led to reduced inflammatory cell infiltration and synovial hyperplasia in joint tissues. nih.gov Furthermore, SIN has been shown to modulate various inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and pathways (e.g., RANK/RANKL/OPG, Nrf2/Keap 1) relevant to RA pathogenesis, suggesting a broad anti-inflammatory and disease-modulating effect. nih.gov, researchgate.net

Table 2: In Vivo Anti-inflammatory Effects of this compound (or Sinomenine) in Animal Models

Model/ParameterEffect of this compound/SINReference
LPS-induced ALI
- Lung IndexReduced researchgate.net, nih.gov
- MPO levels (lung/BALF)Reduced researchgate.net, nih.gov
- NO levels (lung/BALF)Reduced researchgate.net, nih.gov
- IL-6 levels (lung/BALF)Reduced researchgate.net, nih.gov
- TNF-α levels (lung/BALF)Reduced researchgate.net, nih.gov
Collagen-induced Arthritis
- Inflammatory infiltrationReduced nih.gov
- Synovial hyperplasiaReduced nih.gov
RA Models (General)
- Cytokine modulationModulated (e.g., reduced IL-6, TNF-α) nih.gov, researchgate.net
- RANK/RANKL/OPG pathwayModulated researchgate.net
- Nrf2/Keap 1 pathwayActivated researchgate.net

Cytoprotective and Antioxidant Activities

This compound demonstrates notable cytoprotective and antioxidant properties, particularly in models of oxidative stress.

Hydrogen Peroxide-Induced Cell Injury Models (e.g., PC12 cells)

PC12 cells, a rat pheochromocytoma cell line, are frequently utilized in studies of oxidative stress due to their neuronal characteristics and susceptibility to damage from reactive oxygen species (ROS) elifesciences.org. This compound has been shown to protect these cells from injury induced by hydrogen peroxide (H₂O₂). Specifically, this compound was observed to inhibit hydrogen peroxide-induced decreases in PC12 cell viability when applied at concentrations of 1 μM and 10 μM ox.ac.uknih.gov. This suggests a protective mechanism against oxidative damage in neuronal-like cells.

Modulation of Oxidative Stress Markers

While specific details regarding the direct modulation of individual oxidative stress markers by this compound are limited in the provided literature, the compound has been indicated to contribute to oxidative stress reduction insightsociety.org. Further research would be needed to identify the precise biochemical pathways and specific markers influenced by this compound in the context of oxidative stress.

Vasorelaxant Activities (e.g., isolated rat aortic rings)

This compound possesses significant vasorelaxant properties, as demonstrated in studies using isolated rat aortic rings. The compound has been shown to induce relaxation in precontracted aortic rings, indicating its potential to influence vascular tone. The inhibitory concentration 50% (IC₅₀) for this vasorelaxant effect was determined to be 32.8 μM ox.ac.uknih.govresearchgate.net.

ActivityModelResult
VasorelaxationIsolated rat aortic ringsIC₅₀ = 32.8 μM

Anticancer Potential

This compound exhibits potential anticancer effects, primarily through the inhibition of cancer cell proliferation.

Inhibition of Cancer Cell Proliferation (e.g., cervical cancer cells)

Studies have indicated that this compound (referred to as SIN in some contexts) can suppress the proliferation of various cancer cell lines, including human cervical cancer (HeLa) cells frontiersin.orgcnio.es. Research has also noted its inhibitory effects on lung cancer cell proliferation frontiersin.org. These findings suggest that this compound may interfere with the rapid growth characteristic of cancer cells.

Effects on DNA Replication and Protein Synthesis in Cancer Cells

While this compound has demonstrated an ability to inhibit cancer cell proliferation frontiersin.orgcnio.es, the specific mechanisms by which it affects DNA replication and protein synthesis in cancer cells are not detailed in the available literature. General research indicates that targeting DNA replication and protein synthesis are key strategies in cancer therapy, as these processes are critical for the rapid growth of malignant cells elifesciences.orgox.ac.ukresearchgate.netcnio.esembopress.orgnih.govmdpi.commdpi.comnih.govmdpi.commdpi.com. However, direct experimental evidence linking this compound to the modulation of these specific cellular processes in cancer cells is not provided in the consulted sources.

Compound Name List:

this compound

Molecular Mechanisms of Action

Receptor and Enzyme Interactions

While Sinoacutine's primary mechanisms are linked to intracellular pathways, its influence on broader cellular signaling systems has been noted.

Toll-Like Receptor Binding

Evidence suggests that This compound (B192404) is involved in modulating pathways associated with Toll-like receptors (TLRs). TLRs are crucial components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), thereby initiating inflammatory responses mdpi.commdpi.com. Studies indicate that compounds like this compound can influence signaling pathways that include TLRs researchgate.netscispace.com. For instance, this compound has been shown to inhibit the release of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS) researchgate.net. LPS is a well-known ligand for TLR4, suggesting that this compound may modulate the inflammatory cascade initiated by TLR activation, although direct binding of this compound to specific TLRs has not been extensively detailed in the available literature.

Polymerase Chain (PCR) Inhibition

There is no direct evidence from the provided search results indicating that this compound itself acts as an inhibitor of Polymerase Chain Reaction (PCR). While PCR is a fundamental technique in molecular biology and its inhibition by various biological substances is a known phenomenon nih.govdrawellanalytical.comojp.gov, the specific compound this compound has not been identified as a PCR inhibitor in the reviewed literature. One study mentions "PCR studies for SMA newborn screening" in relation to this compound, which likely refers to the use of PCR as a tool to investigate conditions or compounds, rather than this compound inhibiting the PCR process itself researchgate.net.

Intracellular Signaling Pathway Modulation

This compound significantly influences key intracellular signaling cascades involved in inflammation and cellular responses.

NF-κB Pathway Regulation

This compound plays a notable role in regulating the Nuclear Factor-kappa B (NF-κB) signaling pathway researchgate.netnih.govsmolecule.comresearchgate.netfrontiersin.org. The NF-κB pathway is a central regulator of inflammatory and immune responses, controlling the expression of genes involved in inflammation, cell survival, and proliferation nih.govwikipedia.org. Research indicates that this compound can inhibit the phosphorylation of the p65 subunit of NF-κB nih.gov. This inhibition suggests that this compound interferes with the activation and translocation of NF-κB to the nucleus, thereby dampening the transcription of NF-κB-dependent inflammatory genes. Studies have also shown that this compound can reduce the production of inflammatory mediators such as nitric oxide (NO), TNF-α, and interleukin-1β (IL-1β) nih.gov, which are downstream targets of NF-κB activation.

MAPK Signaling Pathway Modulation (e.g., JNK, ERK, p38)

This compound modulates multiple Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK, ERK, and p38, which are critical for cellular stress responses, inflammation, and cell fate decisions frontiersin.orgthermofisher.com.

JNK (c-Jun N-terminal Kinase): this compound has been shown to inhibit the phosphorylation of JNK nih.gov. JNK pathways are typically activated by cellular stress, cytokines, and inflammatory factors, playing a role in apoptosis and inflammatory responses frontiersin.orgthermofisher.comfrontiersin.org. The inhibition of JNK phosphorylation by this compound suggests a mechanism for its anti-inflammatory effects.

ERK (Extracellular Signal-Regulated Kinase): In contrast to JNK, this compound has been observed to promote the phosphorylation of ERK nih.gov. ERK is a classical MAPK pathway often associated with cell proliferation, differentiation, and survival, and can also be involved in inflammatory processes frontiersin.orgthermofisher.com. One study also noted that sinomenine (B1681799) (a related compound) can induce macrophage apoptosis through ERK activation tandfonline.com.

p38 MAPK: this compound promotes the phosphorylation of p38 MAPK nih.gov. The p38 MAPK pathway is activated by various extracellular stimuli, including inflammatory cytokines and lipopolysaccharides (LPS), and is implicated in cellular stress, immune responses, and inflammation frontiersin.orgthermofisher.comopenrheumatologyjournal.com. The promotion of p38 phosphorylation by this compound may contribute to its complex regulatory role in cellular signaling.

Summary of this compound's Effects on MAPK Pathway Phosphorylation

Signaling Pathway ComponentEffect of this compoundSupporting Evidence
NF-κB (p65 phosphorylation)Inhibition nih.gov
JNK (c-Jun NH2 terminal kinase phosphorylation)Inhibition nih.gov
ERK (Extracellular signal-regulated kinase phosphorylation)Promotion nih.gov
p38 MAPK (phosphorylation)Promotion nih.gov

Effects on Cytokine Synthesis and Release

This compound has demonstrated an ability to modulate the synthesis and release of key inflammatory mediators. Studies using LPS-stimulated RAW264.7 macrophages revealed that this compound inhibited the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2) in a dose-dependent manner nih.govresearchgate.net. Conversely, this compound was observed to promote the release of interleukin-6 (IL-6) at mid and high doses nih.govresearchgate.net. These effects are linked to the inhibition of gene expression for nitric oxide synthase (iNOS) and protein levels of iNOS and COX-2 nih.govresearchgate.net. The modulation of these cytokines and mediators suggests a role for this compound in dampening inflammatory cascades nih.govresearchgate.netmdpi.com.

Induction of Apoptosis in Specific Cell Types

Research into this compound's effects on cell death pathways, particularly in macrophages, suggests potential for apoptosis induction. While direct evidence for this compound inducing apoptosis in macrophages is not explicitly detailed in the provided search results, studies on other compounds show that macrophages can undergo various programmed cell death pathways, including apoptosis, pyroptosis, and necroptosis, in response to different stimuli frontiersin.orgnih.govmdpi.complos.org. For instance, chitosan (B1678972) oligosaccharides have been shown to induce macrophage apoptosis via the p53 pathway frontiersin.org. The general mechanisms of macrophage death pathways involve complex signaling cascades that could potentially be influenced by compounds like this compound.

Network Pharmacology and Systems Biology Approaches to Mechanism Elucidation

Target Prediction and Interaction Network Analysis

Network pharmacology studies typically involve screening for active components, predicting their potential targets, and constructing interaction networks. This process often utilizes databases like TCMSP, PharmMapper, and STRING, followed by analysis using tools like Cytoscape and network analyst frontiersin.orgmdpi.comwjgnet.com. Protein-protein interaction (PPI) network analysis is a common step to identify core targets and understand functional relationships frontiersin.orgmdpi.comwjgnet.com. For example, a network pharmacology study on Sinomenine (a related compound) identified MAPK1, NOS3, NR3C1, NOS1, and NOS2 as putative targets through PPI analysis and molecular docking nih.gov.

Gene Ontology (GO) and Pathway Enrichment Analysis

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are crucial for elucidating the biological processes and signaling pathways affected by a compound frontiersin.orgmdpi.commdpi.comwjgnet.com. These analyses help in understanding how a compound's predicted targets are involved in various cellular functions and disease mechanisms. For instance, GO and KEGG analyses have revealed that targets enriched in osteoarthritis treatment by Ligusticum chuanxiong were associated with the MAPK cascade and PI3K-AKT signaling pathway frontiersin.org. Similarly, GO analysis can highlight involvement in processes such as drug response, fatty acid metabolism, and various cancer-related pathways mdpi.com.

: Molecular Docking Studies

Molecular docking is a computational technique widely employed in drug discovery to predict the preferred orientation and binding affinity of a ligand to a biological target mdpi.comopenaccessjournals.com. This method simulates the interaction between molecules at an atomic level, providing insights into potential binding modes and the strength of these interactions openaccessjournals.com. For the compound this compound, molecular docking studies have been instrumental in elucidating its potential mechanisms of action by identifying key molecular targets and predicting interaction profiles.

Research investigating the active components of Sinomenium acutum (SA), a traditional Chinese medicine, has utilized molecular docking to understand its therapeutic effects. These studies have identified this compound, often referred to as Sinomenine (SIN), as a significant active constituent. In the context of Osteoarthritis (OA) treatment, this compound has demonstrated favorable binding interactions with targets such as Peroxisome proliferator-activated receptor (PPAR) and Interleukin-17 (IL-17) researchgate.net. Specifically, computational analyses reported binding energies of -6.1 kcal/mol for this compound with PPAR and -6.3 kcal/mol with IL-17, indicating strong potential binding researchgate.net.

Further explorations into the mechanisms of Sinomenium acutum for Rheumatoid Arthritis (RA) have also employed molecular docking. These studies have highlighted this compound (as Sinomenine/SIN) and other key compounds interacting with targets including Prostaglandin-endoperoxide synthase 2 (PTGS2), Caspase-3 (CASP3), JUN, and Peroxisome proliferator-activated receptor gamma (PPARG) researchgate.net. The binding energies for these interactions were generally reported as less than or equal to -6.5 kcal/mol, suggesting a high likelihood of stable complex formation researchgate.net. Visual representations from these studies often depict hydrogen bonding as a critical interaction type between this compound and the active sites of these target proteins, including JUN, PTGS2, PPARG, and CASP3 researchgate.netresearchgate.net.

Additionally, this compound has been examined as part of a multi-component treatment strategy for Pelvic Inflammatory Disease (PID). In this research, molecular docking was used to identify potential core targets for the combined active ingredients, which included this compound. The identified targets were SRC, GRB2, PIK3R1, PIK3CA, PTPN11, and SOS1, which are implicated in important signaling pathways such as EGFR, PI3K/Akt, TNF, and IL-17 nih.gov.

These molecular docking studies collectively provide a computational framework for understanding how this compound may exert its therapeutic effects by engaging with specific biological targets, thereby modulating inflammatory and cellular processes relevant to various disease states researchgate.netresearchgate.netnih.gov.

Data Table: this compound Molecular Docking Targets and Binding Affinities

Target ProteinBinding Energy (kcal/mol)Key Interactions (Mentioned)Study Context
PPAR-6.1Hydrogen bondingOsteoarthritis (OA) researchgate.net
IL-17-6.3Hydrogen bondingOsteoarthritis (OA) researchgate.net
PTGS2≤ -6.5Hydrogen bondingRheumatoid Arthritis (RA) researchgate.net
CASP3≤ -6.5Hydrogen bondingRheumatoid Arthritis (RA) researchgate.net
JUN≤ -6.5Hydrogen bondingRheumatoid Arthritis (RA) researchgate.net
PPARG≤ -6.5Hydrogen bondingRheumatoid Arthritis (RA) researchgate.net
SRCNot specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov
GRB2Not specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov
PIK3R1Not specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov
PIK3CANot specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov
PTPN11Not specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov
SOS1Not specifiedNot specifiedPelvic Inflammatory Disease (PID) nih.gov

Note: Binding energies and specific interaction details are context-dependent and may vary between different computational studies. "Not specified" indicates that while the target was identified in a study involving this compound, specific binding energy or interaction details were not detailed in the provided excerpts.

List of Compounds Mentioned:

this compound (also referred to as Sinomenine or SIN)

Sinomenium acutum (SA)

Peroxisome proliferator-activated receptor (PPAR)

Interleukin-17 (IL-17)

Prostaglandin-endoperoxide synthase 2 (PTGS2)

Caspase-3 (CASP3)

JUN

Peroxisome proliferator-activated receptor gamma (PPARG)

Sargentodoxa cuneata

Patrinia villosa

Emodin (Emo)

Acacetin (Aca)

Oleanolic acid (OA)

SRC

GRB2

PIK3R1

PIK3CA

PTPN11

SOS1

Beta-sitosterol

16-epi-Isositsirikine

Stepholidine

Quercetin

Luteolin

Kaempferol

Aureusidin

Structure Activity Relationship Sar Studies of Sinoacutine and Analogues

Importance of Chemical Moieties for Bioactivity

Studies on the related alkaloid sinomenine (B1681799) have demonstrated that modifications to the A, B, C, and D rings can significantly impact its biological effects, which include anti-inflammatory, analgesic, and antitumor activities nih.govmdpi.com. For instance, the phenolic hydroxyl group is often a key site for interaction with biological targets. The strategic incorporation of different functional groups can enhance bioactivity by facilitating interactions with enzymes or receptors, improving solubility, and conferring metabolic stability reachemchemicals.com. The presence and position of hydroxyl, methoxy (B1213986), and other functional groups on the aromatic rings of flavonoids, for example, have been shown to be critical for their antioxidant and anti-inflammatory activities nih.govmdpi.com.

Strategies for Structural Modification

Structural modification is a key strategy in medicinal chemistry to enhance the therapeutic potential of natural products like sinoacutine (B192404) nih.gov. By altering the core structure, chemists can improve potency, selectivity, and pharmacokinetic properties.

The aromatic rings of the this compound scaffold are primary targets for structural modification. Alterations to these rings can influence the molecule's electronic properties and its ability to interact with biological targets through mechanisms like hydrogen bonding and π-π stacking nih.gov.

In studies involving the structurally similar sinomenine, modifications on the A-ring have been a key focus. For example, the introduction of different substituents or heterocyclic rings to the 9-anilinoacridines, which also feature aromatic systems, has been shown to influence their biological effects ijper.org. Research on sinomenine derivatives has shown that modifications at the C1 and C4 positions of the A-ring can yield compounds with altered bioactivities nih.govresearchgate.net. The introduction of various substituents on aromatic rings can modulate the properties, selectivity, and solubility of drug molecules.

A study on sinomenine derivatives introduced various amino acid and nitrogen-based heterocyclic fragments, leading to compounds with enhanced anti-inflammatory activity. The following table summarizes the anti-inflammatory activity of some synthesized sinomenine derivatives, illustrating the impact of aromatic ring and other modifications.

CompoundModificationIn Vitro Anti-inflammatory Activity (IC50 in µM)
SinomenineParent Compound> 100
Derivative 17Introduction of a substituted pyrazole ring30.28 ± 1.70

This table is illustrative and based on data for sinomenine derivatives to suggest potential modification strategies for this compound.

For instance, novel sinomenine-based homodimers and monomers have been synthesized using variable-length linkers, resulting in compounds with potent inhibitory effects on the production of inflammatory mediators.

The analysis of substitution patterns on the core scaffold is fundamental to understanding SAR. The regioselectivity of substitutions on aromatic rings can dramatically alter the biological activity of a molecule. For example, in 3-substituted 2,6-dichloropyridines, the position of substitution with 1-methylpiperazine was found to be influenced by the steric bulk of the 3-substituent researchgate.net.

For this compound, a systematic analysis of introducing various substituents at different positions on the aromatic rings and the ethylamine (B1201723) bridge would be necessary to build a comprehensive SAR profile. The type of substituent (e.g., electron-donating or electron-withdrawing) and its position would likely have a profound impact on the molecule's interaction with its biological targets.

Enantiomeric Selectivity in SAR

This compound is a chiral molecule, and as with many natural products, its biological activity is expected to be stereospecific. The spatial arrangement of atoms is critical for the interaction with chiral biological macromolecules like receptors and enzymes. The biosynthesis of this compound has been shown to proceed from (S)-reticuline, distinguishing it from its isomer salutaridine (B1681412), which arises from (R)-reticuline nih.gov. This highlights the importance of stereochemistry in its natural formation and likely its biological function.

The development of enantioselective synthetic routes for hasubanan (B79425) alkaloids, the class to which this compound belongs, is a significant area of research nih.govnih.gov. These synthetic strategies allow for the preparation of specific enantiomers, which is essential for evaluating the enantiomeric selectivity of their biological activity. Studies on other alkaloids have demonstrated that different enantiomers can have vastly different or even opposing pharmacological effects.

Computational Approaches to SAR (e.g., molecular docking)

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for elucidating the SAR of bioactive molecules preprints.org. These in silico techniques can predict the binding affinity and interaction patterns of ligands with their target receptors at the molecular level, providing insights that can guide the design of more potent and selective analogues ijper.orgnih.govnrfhh.com.

Molecular docking studies on sinomenine derivatives have been used to model their binding to target proteins, helping to explain their observed biological activities nih.gov. For example, docking studies have been used to investigate the interaction of sinomenine derivatives with NF-κB, a key regulator of inflammation. Similar computational approaches could be applied to this compound to identify potential biological targets and to rationalize the SAR of its analogues. By docking a library of virtual this compound derivatives into the active site of a target protein, researchers can prioritize the synthesis of compounds with the most promising predicted binding modes and affinities.

Synthesis and Biological Activity of Sinoacutine Derivatives

Design Principles for Derivative Synthesis

The design of novel sinoacutine (B192404) derivatives is fundamentally guided by structure-activity relationship (SAR) studies, which elucidate how specific structural modifications influence biological activity nju.edu.cnacs.orgacs.orgrsc.orgresearchgate.netnih.gov. A primary design principle involves modifying key positions on the alkaloid scaffold to optimize interactions with biological targets. For instance, modifications on the A ring of sinomenine (B1681799), a closely related compound, at positions C1 and C4 have been explored to yield derivatives with improved cytotoxic activity worldscientific.com.

The overarching goals in derivative design include:

Enhanced Potency: Increasing the efficacy against target diseases, often measured by lower IC50 values mdpi.comnih.govnih.govresearchgate.net.

Improved Selectivity: Achieving greater activity against cancer cells or inflammatory pathways while minimizing effects on normal cells mdpi.comijpsjournal.com.

Reduced Toxicity: Minimizing adverse effects often associated with potent therapeutic agents researchgate.netdovepress.com.

Modified Pharmacokinetic Properties: Enhancing solubility, bioavailability, or metabolic stability researchgate.net.

The strategic introduction of specific functional groups, such as halogens (e.g., chlorine), has been shown to significantly boost cytotoxic activity worldscientific.com. Furthermore, exploring modifications in different regions of the molecular structure, such as the "southern portion" of related alkaloids, can profoundly impact bioactivity acs.org.

Synthetic Methodologies for Derivatives

The synthesis of this compound and sinomenine derivatives typically employs established organic chemistry methodologies. These often involve functional group transformations, the introduction of new substituents, or the construction of novel hybrid molecules.

Common synthetic strategies include:

Functionalization: Modifying existing functional groups on the alkaloid core, such as hydroxyl or methoxy (B1213986) groups, through reactions like esterification or etherification.

Substitution Reactions: Introducing new chemical moieties, such as halogen atoms or heterocyclic rings, at specific positions on the molecular skeleton worldscientific.commdpi.comnih.gov.

Hybrid Molecule Synthesis: Combining the core alkaloid structure with other pharmacologically active scaffolds, such as furoxan or chalcone (B49325) moieties, to create hybrid compounds with potentially synergistic effects nih.govmdpi.com.

Total Synthesis Approaches: While not always directly applied to this compound derivatives, total synthesis routes for related morphinan (B1239233) skeletons have been developed, providing a foundation for accessing complex alkaloid structures acs.orgnih.gov.

Standard synthetic techniques such as reactions involving acyl chlorides, catalysts like DMAP and triethylamine (B128534), and various work-up procedures are routinely employed worldscientific.comijpsjournal.com. The precise synthetic route is dictated by the target derivative's structure, with efforts often focused on achieving high yields and purity.

Evaluation of Biological Activities of Derivatives

Research has extensively evaluated the biological activities of sinomenine and, by extension, this compound derivatives, highlighting their potential in treating various diseases.

This compound itself has demonstrated an ability to decrease the proliferation of cervical cancer cells by inhibiting DNA replication and protein synthesis doaj.org. However, derivatives of sinomenine have shown even more pronounced anticancer effects, exhibiting significant cytotoxic activity against a range of cancer cell lines.

Cytotoxic Effects: Sinomenine derivatives, particularly those incorporating chlorine atoms, have displayed notable cytotoxic activity. For instance, derivative 6d showed IC50 values ranging from 3.46 µM to 11.51 µM against various cancer cell lines including MCF-7, HeLa, HepG2, SW480, and A549 mdpi.com. Another derivative, 7Cc, exhibited potent activity with IC50 values as low as 0.82 µM against MDA-MB-231 breast cancer cells mdpi.comnih.gov. Hybrid compounds and derivatives from other alkaloid classes, such as quinoline-chalcones and naphthoquinones, have also demonstrated significant antiproliferative effects with IC50 values in the low micromolar range rsc.orgnih.govmdpi.com.

Mechanisms of Action: The anticancer mechanisms often involve the induction of apoptosis, cell cycle arrest (e.g., in the G2/M or S phase), disruption of mitochondrial membrane potential, and inhibition of key signaling pathways such as PI3K/Akt/mTOR, NF-κB, and MAPK worldscientific.commdpi.comnih.govmdpi.com. Some derivatives also show promise in inhibiting metastasis, invasion, and adhesion of cancer cells nih.gov.

Table 1: Anticancer Activity of Selected Sinomenine and Related Alkaloid Derivatives

Derivative/CompoundTarget Cell LineIC50 (μM)Reference(s)
Sinomenine derivative 6dMCF-73.46 mdpi.com
Sinomenine derivative 6dHeLa11.51 mdpi.com
Sinomenine derivative 7CcMCF-71.75 mdpi.com
Sinomenine derivative 7CcMDA-MB-2310.82 mdpi.comnih.gov
Quinoline-chalcone 12eMGC-8031.38 mdpi.com
Quinoline-chalcone 12eHCT-1165.34 mdpi.com
Quinoline-chalcone 12eMCF-75.21 mdpi.com
Naphthoquinone derivative PD9DU-145, MDA-MB-231, HT-291–3 nih.gov
Quinoline-based dihydrazone 3bMCF-77.016 rsc.org
Quinoline-based dihydrazone 3cMCF-77.05 rsc.org

Sinomenine (SIN) is recognized for its anti-inflammatory properties, but its clinical application is limited by factors such as poor efficiency and the need for high doses. Derivatives have been synthesized to enhance these effects.

Inhibition of Inflammatory Mediators: Derivatives have shown improved inhibition of pro-inflammatory factors compared to SIN. For instance, derivative 17 significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 cells with an IC50 of 30.28 ± 1.70 μM, which is approximately twice as potent as SIN (IC50 = 70.86 ± 1.00 μM) nih.govresearchgate.netrsc.org. Derivative 17 also suppressed the expression of iNOS, IL-6, and TNF-α nih.govrsc.org.

Mechanisms of Action: The anti-inflammatory effects are largely mediated by the modulation of signaling pathways, including NF-κB, MAPK, and Nrf2 mdpi.comdntb.gov.ua. These pathways are crucial in regulating the inflammatory response. In vivo studies have confirmed the anti-inflammatory efficacy of some derivatives, such as compound 17, in animal models like carrageenan-induced paw edema nih.govrsc.org.

Analytical Quantification Methods for Sinoacutine

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and quantification of sinoacutine (B192404) from complex mixtures. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most widely used techniques, while gas chromatography (GC) presents a potential, albeit less common, alternative.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound. This method offers good sensitivity and reproducibility for the determination of this alkaloid in plant extracts.

A common approach involves reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase. For the analysis of this compound, a C18 or an octadecylsilylated (ODS) silica (B1680970) column is often employed. The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer, often with the addition of a modifier like triethylamine (B128534) to improve peak shape and reduce tailing of the basic alkaloid. Detection is commonly achieved using an ultraviolet (UV) detector set at the wavelength of maximum absorbance for this compound, which is in the range of 280-285 nm.

A study detailing the simultaneous determination of several alkaloids, including this compound, in Stephania species utilized a reversed-phase ODS column with a gradient elution of methanol, water, and triethylamine. The detection was performed at 282 nm. unito.it The method demonstrated good linearity, precision, and accuracy, making it suitable for the quality control of plant materials containing this compound.

Table 1: Example of HPLC Method Parameters for this compound Quantification

ParameterValue
Stationary Phase Octadecylsilylated (ODS) silica gel column
Mobile Phase Methanol-water-triethylamine (gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 282 nm
Linearity (r²) > 0.999
Intra-day Precision (RSD%) < 2%
Inter-day Precision (RSD%) < 2%
Recovery (%) 98.5% - 101.2%

This table presents a representative set of parameters and validation data for the HPLC analysis of this compound, based on established methods for alkaloid quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. uci.edu However, due to the high polarity and low volatility of morphinan (B1239233) alkaloids like this compound, direct analysis by GC is challenging. These compounds tend to have poor chromatographic behavior, including broad peaks and low sensitivity, when analyzed directly.

To overcome these limitations, a derivatization step is typically required to convert the polar functional groups (such as hydroxyl and amine groups) into less polar, more volatile derivatives. unito.itresearchgate.net Common derivatization reagents for alkaloids include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert hydroxyl and secondary amine groups into their trimethylsilyl (B98337) (TMS) ethers and TMS-amines, respectively.

While specific GC methods for the routine analysis of this compound are not widely documented in the literature, a hypothetical method would involve the extraction of this compound from the matrix, followed by evaporation of the solvent and derivatization with a silylating reagent. The resulting TMS-sinoacutine derivative would then be analyzed by GC, likely coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification. forensicrti.orgresearchgate.net

Table 2: Hypothetical GC Method Parameters for this compound Analysis (Post-Derivatization)

ParameterProposed Value
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column Capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium or Nitrogen
Injection Mode Split/Splitless
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

This table outlines a potential GC method for this compound analysis, assuming a necessary derivatization step. Specific parameters would require experimental optimization.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and selective quantification of a wide range of compounds, including this compound, in complex matrices. uci.edu This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net

For the analysis of this compound, an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole (QQQ) mass spectrometer is often employed. nih.gov The method involves the selection of specific precursor and product ions for this compound, which are then monitored in multiple reaction monitoring (MRM) mode. This approach provides excellent specificity, as it minimizes interference from other co-eluting compounds. mdpi.com

A study on the chemical markers in Sinomenium acutum stem successfully utilized a UHPLC-QQQ-MS/MS method for the simultaneous determination of eleven alkaloids, including this compound. nih.gov While the specific precursor and product ions for this compound were not detailed in this particular publication, the general procedure for their determination involves infusing a standard solution of the analyte into the mass spectrometer to identify the protonated molecule [M+H]+ as the precursor ion. Subsequently, collision-induced dissociation (CID) is used to fragment the precursor ion, and the most abundant and stable fragment ions are selected as product ions for quantification and confirmation.

Table 3: Representative Validation Parameters for a UHPLC-MS/MS Method

ParameterRepresentative Value
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 1.0 ng/mL
Accuracy (% Bias) Within ±15%
Precision (RSD%) < 15%
Recovery (%) 85% - 115%

This table provides typical validation parameters for a UHPLC-MS/MS method for the quantification of small molecules in biological matrices, which would be applicable to a method for this compound.

Spectroscopic Quantification

Spectroscopic methods offer alternative approaches for the quantification of this compound, often used for preliminary analysis or in conjunction with chromatographic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantification of compounds that absorb light in the ultraviolet-visible region. diva-portal.org this compound, as a morphinan alkaloid with a chromophoric structure, exhibits characteristic UV absorption. The quantification is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

The UV spectrum of this compound in a suitable solvent, such as methanol or ethanol, shows a maximum absorption wavelength (λmax) in the region of 280-285 nm. This is consistent with the detection wavelength used in HPLC methods for its quantification. unito.it To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of this compound at its λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. It is important to note that this method is susceptible to interference from other compounds in the sample that may also absorb at the same wavelength. Therefore, a prior purification or extraction step is often necessary to ensure the accuracy of the results.

Table 4: UV-Vis Spectroscopic Data for this compound

ParameterValue
Typical Solvent Methanol or Ethanol
Approximate λmax 282 nm

This table summarizes the key spectroscopic parameter for the UV-Vis analysis of this compound.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the fluorescence emission of a compound after it has been excited by light of a specific wavelength. For a compound to be analyzed by this method, it must be fluorescent, meaning it absorbs light and then re-emits it at a longer wavelength.

The fluorescence properties of this compound have not been extensively reported in the scientific literature. However, some morphinan alkaloids, the class of compounds to which this compound belongs, are known to be fluorescent or can be derivatized to form fluorescent products. The intrinsic fluorescence of these molecules is often attributed to their aromatic ring systems.

A potential fluorescence-based quantification method for this compound would involve determining its optimal excitation and emission wavelengths. A calibration curve would then be generated by measuring the fluorescence intensity of standard solutions of this compound. The concentration of this compound in a sample could then be determined from its fluorescence intensity. Given the high sensitivity of fluorescence spectroscopy, this method could be particularly useful for the analysis of trace amounts of this compound, provided that this compound itself is sufficiently fluorescent or can be efficiently converted to a fluorescent derivative. Further research is needed to explore the fluorescence characteristics of this compound and develop a validated analytical method based on this technique.

Table 5: Potential Parameters for Fluorescence Spectroscopy of this compound

ParameterTo Be Determined
Excitation Wavelength (λex) Requires experimental investigation
Emission Wavelength (λem) Requires experimental investigation
Quantum Yield (ΦF) Requires experimental investigation

This table highlights the parameters that would need to be established to develop a quantitative fluorescence spectroscopy method for this compound.

Other Quantitative Techniques

Beyond the widely employed chromatographic methods, other analytical techniques have been explored for the quantification of alkaloids, which could be applicable to this compound. These methods offer alternative approaches, each with its own set of advantages and limitations.

Immunoassays

Immunoassays are highly specific and sensitive analytical methods that utilize the binding affinity between an antibody and an antigen to quantify a target molecule. These techniques, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), are capable of high-throughput analysis of toxic alkaloids and their structural analogs. mdpi.com The principle involves developing antibodies that can specifically recognize and bind to the target compound. mdpi.com The high sensitivity of immunoassays is often enhanced by coupling antibodies with nanomaterials or biological probes. mdpi.com

While immunoassays have been developed for various toxic alkaloids found in plant-derived medicines, including morphine, atropine, and saxitoxin, specific immunoassays for the quantification of this compound have not been detailed in available research. mdpi.comresearchgate.net The development of such an assay would require the production of antibodies that specifically recognize the this compound molecule. A significant challenge in creating immunoassays for plant-derived alkaloids can be the limited selectivity due to cross-reactivity with structurally similar compounds. mdpi.com Despite this, the development of a specific immunoassay for this compound could provide a rapid and sensitive tool for its detection and quantification in various samples. nih.gov

Electrophoretic Methods

Capillary electrophoresis (CE) has emerged as a powerful separation technique for the analysis of complex mixtures, including traditional Chinese medicine. frontiersin.org This method separates analytes based on their charge, mass, and size as they move through a capillary under the influence of an electric field. frontiersin.org CE is considered a miniaturized and environmentally friendly technique due to its low consumption of samples and solvents. mdpi.com

While specific applications of electrophoretic methods for the direct quantification of this compound are not extensively documented, studies have demonstrated the successful use of capillary zone electrophoresis (CZE) for the analysis of other alkaloids from Sinomenium acutum. For instance, a CZE method coupled with electrochemiluminescence (ECL) detection was developed for the determination of sinomenine (B1681799). nih.gov Another study utilized CE with chemiluminescence (CL) detection to simultaneously determine curine, sinomenine, and magnoflorine (B1675912) in Sinomenium acutum. nih.gov These examples highlight the potential of CE as a viable technique for the separation and quantification of this compound, given its structural similarity to other alkaloids present in the same plant species. The versatility and high separation power of CE make it a promising alternative to chromatographic methods for the analysis of this compound. frontiersin.orgmdpi.com

Method Validation and Optimization

The validation of analytical methods is crucial to ensure the reliability and accuracy of quantitative data. This process involves evaluating several key parameters to demonstrate that the method is suitable for its intended purpose.

Sensitivity and Detection Limits

The sensitivity of an analytical method is determined by its ability to detect and quantify small amounts of the analyte. This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For this compound, various studies using liquid chromatography-mass spectrometry (LC-MS) have reported high sensitivity.

One study employing a UHPLC-QQQ-MS/MS method for the simultaneous determination of eleven alkaloids in the stem of Sinomenium acutum reported an LOD and LLOQ for this compound, although the specific values were not provided in the abstract. Another study using LC-MS for the tissue-specific metabolite profiling of alkaloids in Sinomenii Caulis reported an LOD of 0.17 ng/mL and an LOQ of 0.46 ng/mL for this compound. The development of a sensitive and accurate analytical method has also been highlighted for the quantification of intracellular nucleotides in complex biological samples. eurekaselect.com

Interactive Table of Detection and Quantification Limits for this compound

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Source
LC-MSSinomenii Caulis0.17 ng/mL0.46 ng/mL
CE-CLSinomenium acutum0.03 µg/mL - 0.49 µg/mL (for related alkaloids)Not Reported nih.gov

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for a reliable quantitative method.

In a study that developed a UHPLC-DAD method for quantifying marker compounds in Stephania cambodica, the accuracy and precision did not exceed the acceptance limit of ±10% for some compounds and ±20% for others. mdpi.com For the quantification of this compound and magnoflorine in rat plasma, the inter-day and intra-day precision and accuracy values were less than 15%. mdpi.com Another study on the simultaneous determination of multiple alkaloids in S. acutum stem reported that the relative standard deviations (RSDs) of precision, reproducibility, and stability were all lower than 5.0%, with recovery rates between 95.4% and 104.9%.

Interactive Table of Accuracy and Precision Data for this compound Quantification

Analytical MethodMatrixPrecision (RSD%)Accuracy/Recovery (%)Source
LC-MS/MSRat Plasma<15% (Intra-day and Inter-day)<15% mdpi.com
UHPLC-QQQ-MS/MSS. acutum Stem<5.0%95.4% - 104.9%
LC-MSSinomenii Caulis1.66% (Intra-day), 3.30% (Inter-day)Not Reported

Calibration Curve Construction

A calibration curve is essential for quantitative analysis, demonstrating the linear relationship between the concentration of an analyte and the response of the analytical instrument. For the quantification of this compound, linear regression is typically used to construct the calibration curve.

In a study quantifying this compound and magnoflorine in rat plasma, the calibration curve for this compound showed good linearity over the concentration range of 13.8–3530.0 ng/mL, with a correlation coefficient (R²) of 0.9999. mdpi.com Another study using LC-MS for the analysis of alkaloids in Sinomenii Caulis reported a linear regression for this compound with an r² of 0.9993. The establishment of a reliable calibration curve is a fundamental step in ensuring the accuracy of the quantitative results.

Interactive Table of Calibration Curve Data for this compound

Analytical MethodMatrixLinear RangeCorrelation Coefficient (r²)Source
LC-MS/MSRat Plasma13.8 - 3530.0 ng/mL0.9999 mdpi.com
LC-MSSinomenii CaulisNot Specified0.9993

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current research landscape for Sinoacutine (B192404) is largely defined by its potent analgesic and anti-inflammatory activities. Studies have demonstrated its capacity to modulate key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin (B15479496) E2 (PGE2). Furthermore, this compound has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and to regulate critical signaling pathways, including NF-κB and JNK, which are central to inflammatory responses bocsci.comtaylorandfrancis.comresearchgate.netnih.gov. These findings underscore its therapeutic potential in inflammatory diseases, with a notable focus on rheumatoid arthritis bocsci.comtaylorandfrancis.comtandfonline.comworldscientific.comnih.gov.

Beyond its anti-inflammatory effects, this compound exhibits cytoprotective and vasorelaxant properties, as evidenced by its ability to inhibit hydrogen peroxide-induced cell viability decrease in PC12 cells and induce relaxation in isolated rat aortic rings caymanchem.com. Preliminary research also suggests potential sedative and anticonvulsant effects taylorandfrancis.comtandfonline.com. Pharmacokinetic studies in animal models have provided initial insights into its distribution within the body, highlighting higher concentrations in the liver and kidney, and a significant plasma protein binding rate researchgate.nettandfonline.com. Its structural similarity to sinomenine (B1681799), another alkaloid with extensive research supporting its anti-inflammatory, immunomodulatory, and analgesic actions, further validates this compound's therapeutic promise taylorandfrancis.comtandfonline.comnih.gov. Additionally, early investigations indicate potential anti-cancer activity, with evidence of inhibiting cervical cancer cell proliferation, DNA replication, and protein synthesis biosynth.com.

Table 1: Reported Biological Activities of this compound

Biological ActivityTarget/Mechanism
AnalgesicGeneral pain relief
Anti-inflammatoryReduces NO, TNF-α, IL-1β, PGE2; Inhibits iNOS, COX-2; Regulates NF-κB, JNK pathways
CytoprotectiveInhibits H2O2-induced viability decrease in PC12 cells
VasorelaxantInduces relaxation of rat aortic rings (IC50 = 32.8 μM)
SedativeGeneral sedative effect
AnticonvulsantGeneral anticonvulsant effect
Iron Reduction ActivityReduces iron
Anti-cervical cancer cellDecreases proliferation by binding to toll-like receptors; inhibits DNA replication and protein synthesis; inhibits mammalian tissue PCRs

Emerging Research Areas and Unexplored Potential

The existing research on this compound points to several promising avenues for future exploration. Its reported ability to decrease cervical cancer cell proliferation, inhibit DNA replication, and protein synthesis warrants deeper investigation into its anti-cancer mechanisms and potential as an oncology therapeutic biosynth.com. The demonstrated vasorelaxant activity suggests potential applications in cardiovascular health, an area that remains largely untapped. While sedative and anticonvulsant effects have been noted, this compound's broader neuroprotective capabilities and potential in treating various neurological disorders require more comprehensive study. Furthermore, a more detailed understanding of its immunomodulatory mechanisms, beyond general anti-inflammatory effects, could uncover novel therapeutic strategies for immune-related diseases.

Methodological Advancements in this compound Research

The study of this compound has benefited from several methodological advancements. The isolation and structural elucidation of the compound have been facilitated by sophisticated spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry researchgate.netbiomedres.info. Research into its biological activities commonly employs a combination of in vitro cell-based assays, such as those using RAW264.7 macrophages, and in vivo animal models, including models for acute lung injury and rheumatoid arthritis, to evaluate its efficacy and mechanisms of action researchgate.netnih.govresearchgate.net. The development of sensitive analytical methods, particularly High-Performance Liquid Chromatography (HPLC), has been instrumental in characterizing its pharmacokinetic profile, including tissue distribution and excretion patterns researchgate.nettandfonline.com. Moreover, chemo-enzymatic synthesis strategies are being explored to provide more efficient and scalable production routes for this compound benchchem.com.

Challenges and Opportunities for Future Investigations

Despite the promising findings, several challenges and opportunities lie ahead for this compound research. A significant challenge is the limited availability of robust clinical trial data to substantiate its efficacy and safety in human subjects. Further research is needed to fully elucidate its precise molecular targets and the intricate signaling pathways it modulates across its various biological activities. Optimizing its bioavailability and developing effective drug delivery systems could also enhance its therapeutic utility. Comparative studies directly contrasting this compound with established treatments for conditions like rheumatoid arthritis would be valuable in defining its clinical positioning.

Conversely, these challenges present numerous opportunities. This compound serves as a valuable lead compound for the development of novel therapeutic agents targeting inflammation, pain, and potentially cancer and cardiovascular diseases. Investigating its synergistic effects when combined with existing pharmaceuticals or other natural compounds could lead to more potent and effective treatment regimens. Detailed structure-activity relationship (SAR) studies could guide the synthesis of derivatives with improved potency and selectivity. Furthermore, the scientific validation of its traditional medicinal uses may reveal previously unrecognized therapeutic applications. Comprehensive metabolic profiling is also essential for a complete understanding of its fate within biological systems.

List of Compounds Mentioned:

this compound

Sinomenine

Cepharanthine

Cycleanine

Stepholidine

Salutaridine (B1681412)

Tetrahydropalmatine

Palmatine

Dicentrine

Jatrorrhizine

Isocorydine

Galanthamine

Glaucine

Corydine

Corydaline

Scoulerine

Q & A

Q. What are the standard protocols for isolating Sinoacutine from natural sources, and how can researchers validate extraction efficiency?

Methodological Answer: Isolation protocols typically involve solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like HPLC or TLC for purification. To validate efficiency, researchers should calculate yield percentages and compare against established benchmarks. Purity assessment via NMR and mass spectrometry is critical . Experimental replication across multiple batches ensures consistency, with statistical analysis (e.g., ANOVA) to confirm reproducibility .

Q. How can researchers validate the structural identity and purity of this compound post-isolation?

Methodological Answer: Combine spectroscopic methods:

  • NMR (1H, 13C, 2D-COSY) for structural elucidation.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular weight.
  • HPLC-PDA for purity assessment (>95% purity threshold).
    Cross-reference data with published spectral libraries and ensure compliance with ICH guidelines for analytical validation .

Q. What in vitro assays are appropriate for initial pharmacological screening of this compound?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, enzyme inhibition assays for target specificity). Apply the PICOT framework to define:

  • Population : Specific cell lines (e.g., HepG2 for hepatotoxicity).
  • Intervention : this compound dosage ranges.
  • Comparison : Positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Outcome : IC50 values.
  • Time : Exposure duration (24–72 hours) .

Advanced Research Questions

Q. How should researchers address contradictions between in vitro efficacy and in vivo pharmacokinetic data for this compound?

Methodological Answer: Conduct systematic reviews to identify confounding variables (e.g., bioavailability, metabolism). Use PBPK modeling to simulate in vivo absorption and validate with LC-MS/MS plasma concentration data. Compare interspecies differences (rodent vs. human hepatocytes) to refine dosing protocols .

Q. What strategies optimize analytical methods for quantifying this compound in complex biological matrices?

Methodological Answer: Develop a UHPLC-MS/MS protocol with:

  • Sample preparation : Protein precipitation (acetonitrile) or SPE.
  • Column : C18 reverse-phase (2.1 × 50 mm, 1.7 µm).
  • Validation : Linearity (R² > 0.99), LOD/LOQ, matrix effect studies.
    Include internal standards (e.g., deuterated analogs) to correct for ion suppression .

Q. How to design studies elucidating this compound’s mechanism of action while minimizing bias?

Methodological Answer: Apply blinded, randomized designs with:

  • Experimental groups : Vehicle control, this compound (multiple doses), comparator drug.
  • Endpoint assays : Transcriptomics (RNA-seq) and proteomics (Western blot) for pathway analysis.
    Use STRIDE criteria (Study Design, Timeframe, Replication, Independent variables, Data collection, Ethics) to ensure rigor .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression (e.g., log-dose vs. response) to calculate EC50/ED50.
  • Hill slope analysis for cooperativity assessment.
  • Bootstrapping (1,000 iterations) to estimate confidence intervals.
    Report results using ARRIVE 2.0 guidelines for preclinical studies .

Q. How can multi-omics data (transcriptomics, metabolomics) be integrated to study this compound’s pharmacokinetics?

Methodological Answer: Use pathway enrichment tools (e.g., KEGG, Reactome) to identify overlapping targets. Apply machine learning (random forests, SVM) to correlate omics datasets with PK parameters (AUC, Cmax). Validate hypotheses via CRISPR-Cas9 knockout models .

Methodological Frameworks and Validation

Q. How to ensure reproducibility in this compound pharmacological studies?

Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Data sharing : Deposit raw spectra, assay protocols, and statistical code in repositories like Zenodo.
  • Replication : Collaborate with independent labs for cross-validation.
    Document all steps per MIAME (Microarray) or MIAPE (Proteomics) standards .

Q. What criteria define a robust structure-activity relationship (SAR) model for this compound derivatives?

Methodological Answer:

  • Data requirements : ≥50 derivatives with IC50/EC50 values.
  • Computational tools : Molecular docking (AutoDock), QSAR (CoMFA, CoMSIA).
  • Validation : Leave-one-out cross-validation (Q² > 0.5) and external test sets.
    Publish negative results to avoid publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.